molecular formula C5H9ClF2O2S B2472451 4,4-Difluoro-3-methylbutane-1-sulfonyl chloride CAS No. 2243504-90-5

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride

Cat. No.: B2472451
CAS No.: 2243504-90-5
M. Wt: 206.63
InChI Key: MHYXNQCFZHSLIC-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms and a methyl group on the butane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 4,4-Difluoro-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4,4-Difluoro-3-methylbutane-1-sulfonic acid+SOCl24,4-Difluoro-3-methylbutane-1-sulfonyl chloride+SO2+HCl\text{4,4-Difluoro-3-methylbutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4,4-Difluoro-3-methylbutane-1-sulfonic acid+SOCl2​→4,4-Difluoro-3-methylbutane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylbenzene-1-sulfonyl chloride: Another sulfonyl chloride derivative with a trifluoromethyl group instead of difluoromethyl.

    4-Fluorobenzene-1-sulfonyl chloride: Contains a single fluorine atom on the benzene ring.

    4-Chlorobenzene-1-sulfonyl chloride: Contains a chlorine atom on the benzene ring.

Uniqueness

4,4-Difluoro-3-methylbutane-1-sulfonyl chloride is unique due to the presence of two fluorine atoms and a methyl group on the butane backbone. This structural feature imparts distinct reactivity and properties compared to other sulfonyl chloride derivatives. The difluoromethyl group can influence the electronic properties and steric hindrance, affecting the compound’s behavior in chemical reactions.

Properties

IUPAC Name

4,4-difluoro-3-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-4(5(7)8)2-3-11(6,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYXNQCFZHSLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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